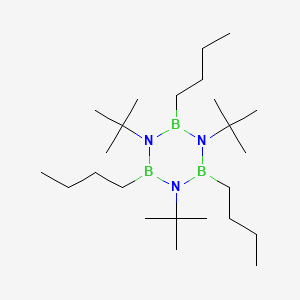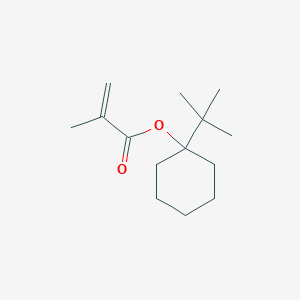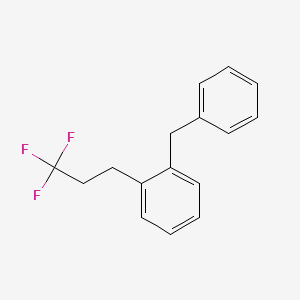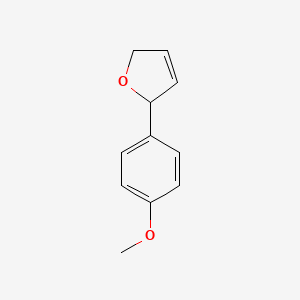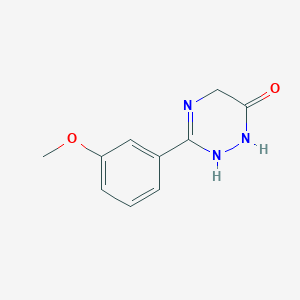![molecular formula C10H24F2Si2 B14411927 (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] CAS No. 87656-63-1](/img/structure/B14411927.png)
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is a specialized organosilicon compound characterized by its unique structure, which includes two fluoro(dimethyl)silane groups attached to a 3,3-dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] typically involves the reaction of 3,3-dimethylbutane-1,1-diol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3,3-Dimethylbutane-1,1-diol+2Chlorodimethylsilane→(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The fluoro groups can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the silane groups can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, organosilicon compounds, in general, have been explored for their potential use in drug delivery systems and as bioactive agents. The presence of fluoro groups may enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can be used in the production of advanced materials such as silicone resins and elastomers. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functionalized silanes and siloxanes.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] in chemical reactions involves the reactivity of the fluoro and dimethylsilyl groups. The fluoro groups can act as leaving groups in substitution reactions, while the dimethylsilyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Dimethylbutane-1,1-diyl)bis[chloro(dimethyl)silane]
- (3,3-Dimethylbutane-1,1-diyl)bis[bromo(dimethyl)silane]
- (3,3-Dimethylbutane-1,1-diyl)bis[iodo(dimethyl)silane]
Uniqueness
Compared to its chloro, bromo, and iodo counterparts, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] exhibits unique reactivity due to the strong electronegativity of the fluoro groups. This can influence the compound’s stability, reactivity, and the types of reactions it can undergo. The presence of fluoro groups may also enhance the compound’s resistance to hydrolysis and oxidation, making it more suitable for certain applications.
Propriétés
Numéro CAS |
87656-63-1 |
|---|---|
Formule moléculaire |
C10H24F2Si2 |
Poids moléculaire |
238.46 g/mol |
Nom IUPAC |
fluoro-[1-[fluoro(dimethyl)silyl]-3,3-dimethylbutyl]-dimethylsilane |
InChI |
InChI=1S/C10H24F2Si2/c1-10(2,3)8-9(13(4,5)11)14(6,7)12/h9H,8H2,1-7H3 |
Clé InChI |
TWQSNZBIQXHLGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC([Si](C)(C)F)[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


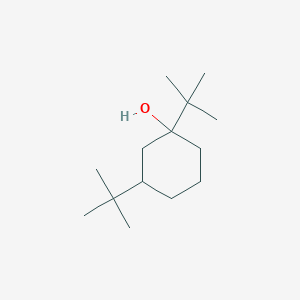
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)

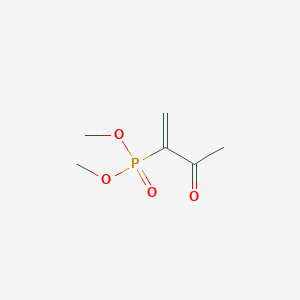
![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)


![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)
